molecular formula C13H25NO3Si B153360 tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 211108-48-4

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B153360
CAS No.: 211108-48-4
M. Wt: 271.43 g/mol
InChI Key: FHMYTVUBQZSSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also referred to as N-t-butyloxycarbonyl-4-trimethylsilyloxy-1,2,3,6-tetrahydropyridine, is a protected dihydropyridine derivative. Its structure features a tert-butyloxycarbonyl (Boc) group at the 1-position and a trimethylsilyl (TMS) ether at the 4-position of the dihydropyridine ring. The TMS group acts as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic procedures . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of spiropiperidines and other heterocyclic systems.

Preparation Methods

The synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with tert-butyl and trimethylsilyl reagents. The reaction conditions often include the use of a base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate Trimethylsilyloxy (TMS-O) C₁₃H₂₅NO₃Si 295.43 (estimated) Hydroxyl protection; intermediate in ring-closing metathesis (RCM)
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate Triflate (OTf) C₁₁H₁₆F₃NO₅S 331.31 Reactive leaving group; used in nucleophilic substitutions
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate Bromo C₁₀H₁₆BrNO₂ 260.15 Cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 4-Amino-3-nitrophenyl C₁₆H₂₁N₃O₄ 319.36 Precursor for polycyclic aromatic systems
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate None (unsubstituted) C₁₀H₁₇NO₂ 199.25 Base structure for functionalization

Functional Group Impact on Reactivity

  • Trimethylsilyloxy Group : The TMS-O group provides steric bulk and hydrolytic stability under basic conditions, making it suitable for multi-step syntheses. It is cleavable via acidic conditions or fluoride ions (e.g., TBAF) .
  • Triflate Group : The trifluoromethanesulfonyl (OTf) group is a superior leaving group, enabling rapid nucleophilic substitutions (e.g., SN2 reactions). This compound (CAS 138647-49-1) is often used in allylic alkylation or metathesis reactions .
  • Bromo Substituent : Bromine facilitates cross-coupling reactions, such as with boronic acids in Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups .
  • Aromatic Nitro/Amino Groups: The nitro group in tert-Butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can be reduced to an amine for further functionalization, enabling access to bioactive molecules .

Physicochemical Properties

  • Boiling Point/Solubility : The TMS-O derivative is typically a liquid (oil) at room temperature, similar to the triflate analog . In contrast, bromo- and nitro-substituted derivatives are more likely to crystallize due to stronger intermolecular forces.
  • Stability : The TMS-O group is stable under anhydrous conditions but sensitive to protic solvents, whereas triflates are moisture-sensitive and require inert handling .

Key Research Findings

  • Protection-Deprotection Strategies : The TMS-O group in the target compound enables selective deprotection without disrupting the Boc group, a critical advantage in stepwise syntheses .
  • Comparative Reactivity : Triflate-substituted analogs show 10–100x faster reaction rates in SN2 substitutions compared to bromo derivatives, attributed to the superior leaving-group ability of OTf .
  • Structural Diversity: Modifications at the 4-position (e.g., TMS-O, OTf, Br) significantly alter the compound’s application scope, from medicinal chemistry (nitro/amino derivatives) to materials science (silyl-protected intermediates) .

Biological Activity

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 211108-48-4) is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H25NO3Si
  • Molecular Weight : 271.43 g/mol
  • CAS Number : 211108-48-4
  • Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. It has been noted for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathology of Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that this compound exhibits inhibitory effects on AChE, which is essential for regulating neurotransmitter levels in the brain. This inhibition may enhance cholinergic signaling, potentially improving cognitive function in models of neurodegeneration .

β-Secretase Inhibition

The compound has also been shown to inhibit β-secretase activity, reducing the formation of amyloid-beta plaques that are characteristic of Alzheimer's disease. This dual action (AChE and β-secretase inhibition) positions it as a promising candidate for multi-target therapies aimed at mitigating Alzheimer's disease progression .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism IC50/Ki Values
Acetylcholinesterase InhibitionCompetitive inhibitionIC50 = 15.4 nM
β-Secretase InhibitionCompetitive inhibitionKi = 0.17 μM
Amyloid-beta AggregationInhibition of fibril formation85% inhibition at 100 μM

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in astrocytes induced by amyloid-beta (Aβ) exposure. The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting a neuroprotective effect against Aβ toxicity .
  • In Vivo Studies : In animal models, the compound showed promise in reducing cognitive deficits associated with scopolamine-induced memory impairment. However, while it demonstrated a reduction in Aβ levels and β-secretase activity, statistical significance was not achieved compared to standard treatments like galantamine .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability and therapeutic efficacy when administered orally or via injection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via silylation of 1-Boc-4-piperidone using trimethylsilyl chloride (TMSCl) and triethylamine (TEA) as a base. Key steps include:

  • Reaction Setup : Stirring 1-Boc-4-piperidone with TMSCl and TEA in a dry solvent (e.g., dichloromethane) at room temperature for 2 hours .
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) yields the product with ~50% purity, highlighting challenges in removing silylation by-products .

Factors Affecting Yield/Purity :

  • Base Selection : TEA is critical for scavenging HCl, but excess base may promote side reactions.
  • Moisture Control : Anhydrous conditions prevent hydrolysis of TMSCl.
  • Chromatography Optimization : Adjusting solvent polarity improves separation of silylated products from unreacted starting materials.

Q. How can researchers characterize this compound using spectroscopic methods?

Key spectral features include:

  • ¹H NMR :
    • TMS Group : A singlet at δ 0.1–0.2 ppm (9H, Si(CH₃)₃).
    • Dihydropyridine Ring : Protons at δ 5.6–6.0 ppm (olefinic H) and δ 3.0–4.0 ppm (methylene H adjacent to oxygen) .
  • ¹³C NMR :
    • Carbonyl (Boc) : Signal at ~155 ppm.
    • TMS-O : Quaternary carbon at ~160 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 326.18) ensures molecular formula alignment .

Validation Tip : Compare with analogs (e.g., tert-butyl 4-(boronate ester)-dihydropyridine derivatives) to confirm regiochemistry .

Advanced Research Questions

Q. What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound?

The boronate ester derivative (tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) is a key intermediate. Optimization parameters include:

Condition Yield Range Catalyst Base Reference
Pd(dppf)Cl₂, K₂CO₃, 80°C68–86%Pd(dppf)Cl₂K₂CO₃
Pd(PPh₃)₄, Cs₂CO₃, 100°C75%Pd(PPh₃)₄Cs₂CO₃
Pd(dppf)Cl₂·CH₂Cl₂, KOAc97% (crude)Pd(dppf)Cl₂·CH₂Cl₂KOAc

Critical Considerations :

  • Solvent System : 1,4-Dioxane/water mixtures enhance solubility of boronate esters.
  • Oxygen Sensitivity : Degassing improves catalyst longevity.
  • Workup : Aqueous extraction removes inorganic salts, while column chromatography isolates coupled products (e.g., aryl-dihydropyridine hybrids) .

Q. How can diastereoselective synthesis approaches be applied to control stereochemistry in derivatives?

The compound serves as a precursor for stereocontrolled synthesis of polyhydroxylated piperidines. Key methodologies:

  • Nucleophilic Addition : Diastereoselective addition of Grignard reagents to Garner’s aldehyde derivatives, followed by cyclization to form chiral dihydropyridines .
  • Intramolecular Cyclization : Acid-mediated cyclization of silyl-protected intermediates yields enantiomerically enriched piperidine scaffolds (e.g., 32% overall yield in six steps) .

Stereochemical Analysis :

  • Chiral HPLC : Resolves enantiomers (e.g., for 1-deoxy-L-mannojirimycin precursors).
  • NOE Experiments : Confirms spatial arrangement of substituents in rigid dihydropyridine systems .

Q. What are the common challenges in scaling up synthesis, and how can they be mitigated?

Challenges :

  • Low Purity : Silylation by-products (e.g., disilylated species) complicate purification at scale .
  • Catalyst Cost : Palladium-based catalysts increase production costs for cross-couplings .

Mitigation Strategies :

  • Continuous Flow Reactors : Improve mixing and heat transfer for silylation reactions, reducing side products .
  • Catalyst Recycling : Ligand-stabilized Pd complexes (e.g., Pd(dppf)Cl₂) can be recovered via aqueous/organic biphasic systems .
  • Green Solvents : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How do structural modifications (e.g., TMS vs. boronate esters) impact reactivity in downstream applications?

  • TMS Group : Enhances electrophilicity at the oxygenated carbon, facilitating nucleophilic substitutions (e.g., with amines or alcohols) .
  • Boronate Esters : Enable cross-coupling reactions (Suzuki, Stille) for diversifying the dihydropyridine core into biaryl systems .
  • Comparative Reactivity :
    • TMS-protected derivatives are prone to hydrolysis, requiring anhydrous storage.
    • Boronate esters are air-stable but require rigorous exclusion of protic solvents during coupling .

Data Contradiction Analysis :

  • Yield Discrepancies : Suzuki reactions with Pd(dppf)Cl₂ show yields ranging from 23% to 86% depending on substrate electronics and base selection (K₂CO₃ vs. Cs₂CO₃) .
  • Purity Challenges : Silica gel chromatography recovers 50% purity for silylated products, suggesting alternative methods (e.g., recrystallization) are needed for scale-up .

Properties

IUPAC Name

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMYTVUBQZSSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444818
Record name tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211108-48-4
Record name tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 1.0 L flask was added tert-butyl 4-oxopiperidine-1-carboxylate (150.0 g, 752.8 mmol), which was dissolved in DMF (400 mL). To this solution was added TMS-Cl (114.7 mL, 903.4 mmol), followed by NEt3 (251.8 mL, 1807 mmol). The resulting heterogeneous mixture was warmed to 70° C. and stirred overnight under a N2 atmosphere. The mixture was cooled to ambient temperature, diluted with hexanes (250 mL) and filtered. The solids were washed with hexanes (4×250 mL). The combined organic phases were washed with a saturated aqueous NaHCO3 (3×250 mL) and brine (3×250 mL), dried over Na2SO4, and concentrated. The crude product was carried on directly to the next step.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
114.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
251.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-piperidone (14.9 g, 74.8 mmol) in DMF (35 mL) was added TMSCl (11.4 mL, 89.7 mmol) and then Et3 N (25.0 mL, 179 mmol) dropwise at room temperature, and the reaction mixture was heated at 80° C. for 18 hr. Hexane was added to the reaction mixture, and the resulting mixture was washed with sat. NaHCO3 and brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with hexane-EtOAc (5:1, v/v) as eluent gave 1-tert-butoxycarbonyl-1,2,3,6-tetrahydro-4-(trimethylsilyloxy)pyridine (20.4 g, 99%) as a yellow oil. 1H-NMR (CDCl3) δ 0.19 (s, 9H), 1.46 (s, 9H), 2.05–2.15 (m, 2H), 3.48–3.56 (m, 2H), 3.83–3.91 (m, 2H), 4.79 (broad s, 1H).
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-piperidone (10.13 g, 50.8 mmol) in anhydrous DMF (20 mL) under argon was added chlorotrimethylsilane (7.74 mL, 61.0 mmol), then anhydrous triethylamine (17.0 mL, 122 mmol) and the mixture was stirred at 80° C. for 16 h under argon. The mixture was partitioned between hexane (60 mL) and cold saturated NaHCO3 solution (50 mL). The organic layer was washed with more cold saturated NaHCO3 solution (2×30 mL), dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, 10% EtOAc/petroleum ether) to give 11.84 g (86%) of the title compound as a colourless oil. δH (250 MHz, CDCl3) 0.20 (9H, s), 1.47 (9H, s), 2.11 (2H, m), 3.52 (2H, t, J=5.8 Hz), 3.87 (2H, m), 4.80 (1H, m).
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
7.74 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods IV

Procedure details

tert-Butyl 4-oxopiperidine-1-carboxylate (10 g, 48.7 mmol) was dissolved in dry DMF (12.0 mL). Trimethylsilyl chloride (6.35 g, 7.39 mL, 58.4 mmol) and triethylamine (11.8 g, 16.2 mL, 117 mmol) were added under argon and the reaction mixture was stirred at 80° C. for 16 hours. The reaction mixture was cooled to room temperature, saturated NaHCO3 solution was added and the aqueous phase was extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography (1 drop Et3N was added during conditioning of the column) (silica gel, 100 g, 0% to 100% pentane in Et2O, 45 minutes). The title compound was obtained as a colorless liquid (13.2 g, 99%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.39 mL
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods V

Procedure details

Trimethylsilyl chloride (25 ml) and triethylamine (50 ml) were added to a stirred solution of N-Boc piperidinone (30 g) in DMF (40 ml) and the mixture was heated at 70° C. for 16 h. The solution was cooled to room temperature and diluted with hexanes (300 ml), the solution was washed with sodium bicarbonate solution (3×100 ml), dried (MgSO4) and evaporated to give a colourless oil. The product was purified on silica eluting with 10% ethyl acetate/hexanes to give the title compound as colourless oil (25 g, 62%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.